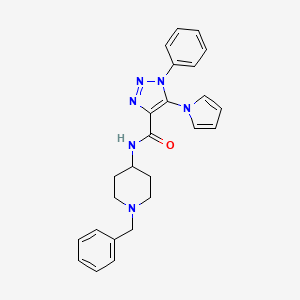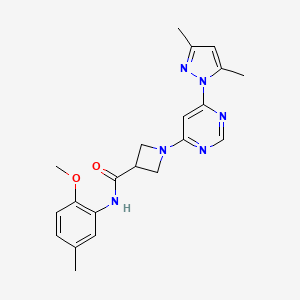![molecular formula C20H13N3O3S B2831626 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 312758-52-4](/img/structure/B2831626.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a benzothiazole moiety linked to a nitrobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Coupling Reaction: The benzothiazole derivative is then coupled with a nitrobenzamide precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide: Similar structure but with a chloro substituent, showing different biological activities.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Another benzothiazole derivative with distinct luminescent properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a benzothiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties. Its potential as an anti-tubercular agent and its applications in material science highlight its versatility and importance in research .
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-7-11-16(12-8-13)23(25)26)21-15-9-5-14(6-10-15)20-22-17-3-1-2-4-18(17)27-20/h1-12H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMWBWVPZJPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2831547.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)

![4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2831555.png)

![3-[(2-fluorophenyl)methyl]-6-(pyridin-4-yl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2831557.png)
![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B2831559.png)


![6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

